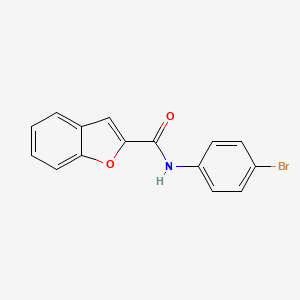

N-(4-Bromophenyl)benzofuran-2-carboxamide

描述

N-(4-Bromophenyl)benzofuran-2-carboxamide is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and potential applications in medicinal chemistry. This compound, in particular, has garnered attention due to its unique structural features and potential therapeutic applications.

作用机制

Target of Action

N-(4-Bromophenyl)benzofuran-2-carboxamide has been found to exhibit significant antibacterial activities against clinically isolated drug-resistant bacteria, particularly NDM-positive bacteria A. baumannii . Therefore, the primary targets of this compound are these bacteria.

Mode of Action

It has been found to be highly effective against its target bacteria, suggesting a strong interaction with its targets .

Biochemical Pathways

Given its antibacterial activity, it can be inferred that it interferes with essential biochemical pathways in the target bacteria, leading to their inhibition or death .

Result of Action

The primary result of the action of this compound is the inhibition of growth or killing of the target bacteria, particularly NDM-positive bacteria A. baumannii .

准备方法

The synthesis of N-(4-Bromophenyl)benzofuran-2-carboxamide typically involves several steps. One common method includes the use of palladium-catalyzed cross-coupling reactions. For instance, the Suzuki-Miyaura cross-coupling reaction can be employed to couple 2-bromo-5-nitrofuran with 4-bromophenylboronic acid under microwave irradiation in the presence of a palladium catalyst and a base . This method provides a high yield of the desired product with minimal side reactions.

化学反应分析

N-(4-Bromophenyl)benzofuran-2-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols can replace the bromine atom.

科学研究应用

Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives.

Industry: The compound can be used in the synthesis of specialty chemicals and pharmaceuticals.

相似化合物的比较

N-(4-Bromophenyl)benzofuran-2-carboxamide can be compared to other benzofuran derivatives such as:

2-Acetylbenzofuran: Known for its anti-inflammatory and analgesic properties.

6-Bromo-2-benzofuran-1-yl-4-chloroquinoline: Exhibits potent anticancer activity.

5-Methyl-2-benzofuran-1-yl-4-nitroaniline: Demonstrates significant antibacterial activity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

生物活性

N-(4-Bromophenyl)benzofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activities. This article delves into the biological activity of this compound, focusing on its antibacterial, anticancer, and neuroprotective properties, along with relevant research findings and case studies.

Chemical Structure and Properties

This compound possesses the molecular formula C15H11BrN2O2 and a molecular weight of approximately 316.154 g/mol. The compound features a benzofuran moiety linked to a bromophenyl group through a carboxamide functional group, which enhances its reactivity and potential biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound, particularly against drug-resistant bacteria:

- Target Bacteria : The compound has shown significant efficacy against NDM-positive Acinetobacter baumannii , a clinically relevant pathogen known for its resistance to multiple antibiotics.

- Mechanism of Action : It is believed to interfere with essential biochemical pathways in target bacteria, leading to their growth inhibition or death. The compound's strong interaction with bacterial targets suggests a robust mechanism that could be exploited for therapeutic purposes.

Anticancer Activity

The anticancer potential of this compound has also been investigated:

- In Vitro Studies : Research indicates that benzofuran derivatives can exhibit selective anticancer activity. For instance, related compounds have been tested against various cancer cell lines, showing significant cytotoxic effects. The structure-activity relationship (SAR) studies suggest that modifications in the phenyl ring can enhance anticancer efficacy .

- Case Study : In one study, derivatives were evaluated for their ability to inhibit the PLK1 signaling pathway , crucial for cancer cell proliferation. The results indicated that specific modifications led to improved selectivity and reduced side effects compared to traditional chemotherapeutics .

Neuroprotective Effects

This compound has also been explored for its neuroprotective properties :

- Aβ42 Aggregation Modulation : Compounds similar to this compound have been studied for their ability to modulate amyloid-beta (Aβ42) aggregation, a key factor in Alzheimer's disease. Some derivatives demonstrated concentration-dependent inhibition of Aβ42 aggregation, providing neuroprotection against Aβ42-induced cytotoxicity in neuronal cell lines .

Summary of Biological Activities

属性

IUPAC Name |

N-(4-bromophenyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrNO2/c16-11-5-7-12(8-6-11)17-15(18)14-9-10-3-1-2-4-13(10)19-14/h1-9H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPXFAIYJMOFMBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。